

Application Notes and Protocols for In Vitro Antiviral Assay of Urolithin M5

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Compound of Interest

Compound Name: Urolithin M5

Cat. No.: B15565226

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Introduction

Urolithin M5, a metabolite derived from ellagic acid found in various fruits and nuts, has demonstrated promising antiviral properties, particularly against influenza viruses.^{[1][2]} Its mechanism of action involves the inhibition of viral neuraminidase (NA), a key enzyme for the release of progeny virions from infected host cells.^{[1][2][3]} These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antiviral efficacy of **Urolithin M5**. The following sections include a summary of its antiviral activity, and detailed protocols for cytotoxicity, antiviral, and mechanistic assays.

Quantitative Data Summary

The antiviral activity of **Urolithin M5** against various influenza A virus (IAV) strains has been quantified, along with its cytotoxic profile. The key parameters are the 50% cytotoxic concentration (CC50), the 50% inhibitory concentration (IC50) for viral replication, and the 50% inhibitory concentration for neuraminidase activity.

Parameter	Cell Line	Virus Strain	Value (µM)	Assay Type	Reference
CC50	MDCK	N/A	227.4	MTT Assay	[3]
IC50	MDCK	A/WSN/33 (H1N1)	3.74 - 16.51	Plaque Reduction	[3]
IC50	MDCK	A/California/7 /2009 (H1N1)pdm0 9	3.74 - 16.51	Plaque Reduction	[3]
IC50	MDCK	A/PR/8/34 (H1N1)	3.74 - 16.51	Plaque Reduction	[3]
IC50	MDCK	A/Hong Kong/1/68 (H3N2)	3.74 - 16.51	Plaque Reduction	[3]
IC50 (NA)	N/A	A/WSN/33 (H1N1)	243.2	MUNANA Assay	[3]
IC50 (NA)	N/A	A/California/7 /2009 (H1N1)pdm0 9	191.5	MUNANA Assay	[3]
IC50 (NA)	N/A	A/PR/8/34 (H1N1)	257.1	MUNANA Assay	[3]
IC50 (NA)	N/A	A/Hong Kong/1/68 (H3N2)	174.8	MUNANA Assay	[3]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of **Urolithin M5** that is non-toxic to the host cells, which is crucial for distinguishing antiviral effects from cytotoxicity.

Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Urolithin M5**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed MDCK cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours at 37°C with 5% CO₂.
- Prepare serial dilutions of **Urolithin M5** in DMEM.
- Remove the culture medium from the cells and add 100 µL of the **Urolithin M5** dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a cell-only control.
- Incubate for 48-72 hours at 37°C with 5% CO₂.
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 492 nm using a microplate reader.

- Calculate the CC50 value using regression analysis.

Plaque Reduction Assay

This assay evaluates the ability of **Urolithin M5** to inhibit the replication of influenza virus.

Materials:

- Confluent MDCK cell monolayers in 6-well plates
- Influenza virus stock (e.g., A/WSN/33 (H1N1))
- **Urolithin M5**
- Virus infection medium (DMEM with 2 µg/mL TPCK-trypsin)
- Agarose overlay (containing DMEM, agarose, and TPCK-trypsin)
- Crystal violet solution

Procedure:

- Wash the confluent MDCK cell monolayers with PBS.
- Infect the cells with 100 plaque-forming units (PFU) of influenza virus for 1 hour at 37°C.
- Remove the virus inoculum and wash the cells with PBS.
- Prepare an overlay containing various concentrations of **Urolithin M5** mixed with the agarose overlay medium.
- Add the **Urolithin M5**-containing overlay to the infected cells.
- Incubate for 48-72 hours at 37°C with 5% CO₂ until plaques are visible.
- Fix the cells with 4% paraformaldehyde and stain with crystal violet solution.
- Count the number of plaques in each well.

- Calculate the percentage of plaque inhibition for each concentration of **Urolithin M5** compared to the virus control.
- Determine the IC50 value using regression analysis.

Neuraminidase (NA) Inhibition Assay (MUNANA Assay)

This fluorometric assay directly measures the inhibitory effect of **Urolithin M5** on the enzymatic activity of viral neuraminidase.

Materials:

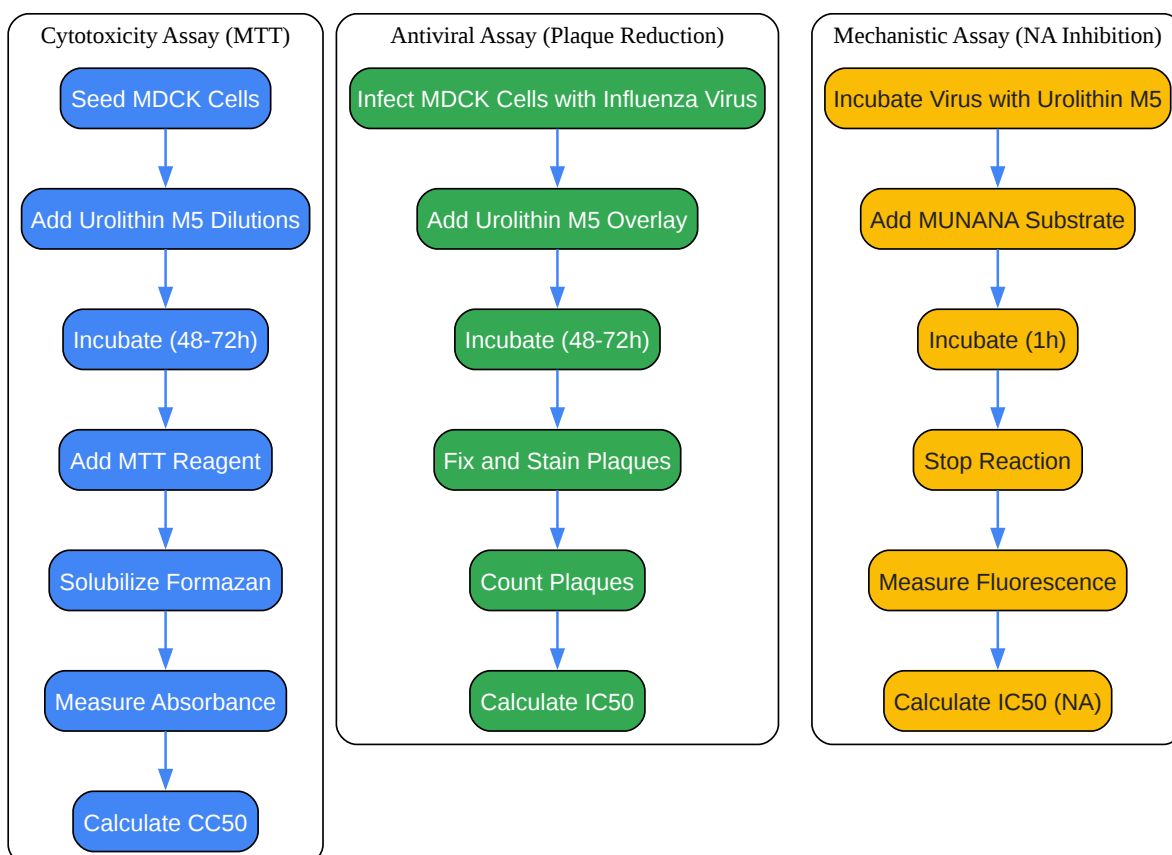
- Influenza virus stock
- **Urolithin M5**
- MUNANA (2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid) substrate
- Assay buffer (e.g., MES buffer)
- Stop solution (e.g., NaOH in ethanol)
- Black 96-well plates
- Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

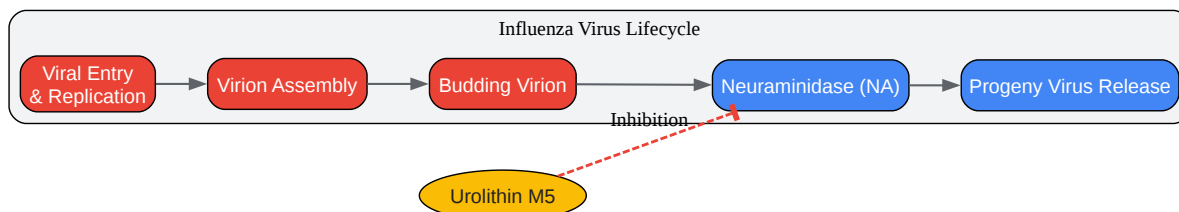
Procedure:

- Prepare serial dilutions of **Urolithin M5** in the assay buffer.
- In a black 96-well plate, add the **Urolithin M5** dilutions, the influenza virus, and the assay buffer. Include a virus-only control and a no-virus control.
- Incubate the plate at 37°C for 30 minutes.
- Add the MUNANA substrate to all wells to start the enzymatic reaction.
- Incubate for 1 hour at 37°C.

- Stop the reaction by adding the stop solution.
- Measure the fluorescence intensity using a microplate reader.
- Calculate the percentage of NA inhibition for each concentration of **Urolithin M5**.
- Determine the IC50 value using regression analysis.

Visualizations





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